molecular formula C10H9N3O4S B7738085 (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid

(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid

Cat. No.: B7738085
M. Wt: 267.26 g/mol
InChI Key: ZLBMAPFVTVJYSY-VZUCSPMQSA-N
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Description

(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is a complex organic compound that features a furan ring, a thiadiazine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid typically involves the following steps:

    Formation of the Furan-2-ylmethylene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an amine to form the furan-2-ylmethylene intermediate.

    Cyclization to Form the Thiadiazine Ring: The intermediate then undergoes cyclization with a thiourea derivative to form the 1,3,4-thiadiazine ring.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a reaction with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Esters or amides

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress or inflammation is a factor.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the thiadiazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and thiadiazine rings, along with the acetic acid moiety, allows for a wide range of applications and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-[2-[(E)-furan-2-ylmethylideneamino]-5-oxo-4H-1,3,4-thiadiazin-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c14-8(15)4-7-9(16)12-13-10(18-7)11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,12,16)(H,14,15)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBMAPFVTVJYSY-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NC2=NNC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/C2=NNC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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